

Myristyl Acetate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Myristyl Acetate*

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Abstract

Myristyl acetate, the ester of myristyl alcohol and acetic acid, is a compound with applications spanning the cosmetics, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of the core physical and chemical properties of **myristyl acetate**. It includes detailed experimental protocols for its synthesis, purification, and characterization, as well as for the determination of its key physical constants. All quantitative data are summarized in structured tables for ease of reference. Furthermore, this document presents a visual workflow for the synthesis and analysis of **myristyl acetate**, rendered using Graphviz, to provide a clear and logical representation of the experimental processes.

Chemical Identity and Physical Properties

Myristyl acetate, also known as tetradecyl acetate, is a saturated fatty acid ester. Its fundamental identification and physical properties are summarized below.

Property	Value	Reference
IUPAC Name	Tetradecyl acetate	[1]
Synonyms	Myristyl acetate, 1-Tetradecanol acetate	[2]
CAS Number	638-59-5	[2]
Molecular Formula	C ₁₆ H ₃₂ O ₂	[1][2]
Molecular Weight	256.42 g/mol	[1][3]
Appearance	White to pale yellow crystalline solid or clear colorless oily liquid	[3][4]
Melting Point	14 °C	[3]
Boiling Point	299.00 to 301.00 °C at 760.00 mm Hg	[4]
Density	0.9 ± 0.1 g/cm ³	[3]
Solubility	Insoluble in water; Soluble in alcohol, chloroform, and methanol (slightly).	[3][4][5][6]
Vapor Pressure	0.001 mmHg @ 25.00 °C (estimated)	[4]
Flash Point	133.33 °C (272.00 °F)	[4]
logP (o/w)	6.899 (estimated)	[4]

Chemical Properties and Reactions

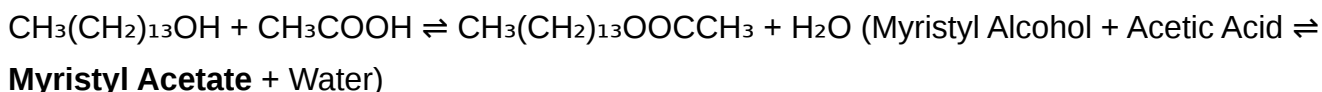
Myristyl acetate undergoes typical ester reactions, primarily hydrolysis and transesterification.

Synthesis of Myristyl Acetate (Fischer Esterification)

Myristyl acetate is synthesized via the Fischer esterification of myristyl alcohol with acetic acid, using an acid catalyst such as sulfuric acid. The reaction is reversible and driven to

completion by removing water as it is formed.

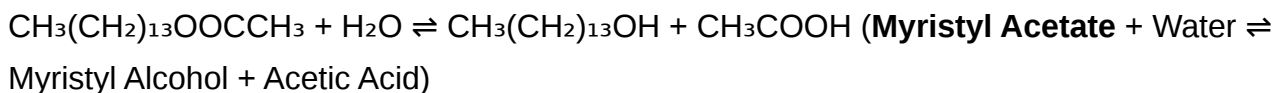
Reaction:



Hydrolysis of Myristyl Acetate

Myristyl acetate can be hydrolyzed back to myristyl alcohol and acetic acid in the presence of an acid or base catalyst.

Reaction:



Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of **myristyl acetate**, as well as for the determination of its physical properties.

Synthesis and Purification of Myristyl Acetate

This protocol describes the laboratory-scale synthesis of **myristyl acetate** via Fischer esterification, followed by purification.

Materials:

- Myristyl alcohol (1-tetradecanol)
- Glacial acetic acid
- Concentrated sulfuric acid
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)

- Anhydrous magnesium sulfate
- Hexane
- Deionized water

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Erlenmeyer flasks
- Distillation apparatus
- Magnetic stirrer and stir bar
- pH paper

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask, combine 50.0 g of myristyl alcohol and 75 mL of glacial acetic acid.
- Catalyst Addition: While stirring, slowly add 5 mL of concentrated sulfuric acid to the mixture.
- Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2 hours.
- Work-up:
 - Cool the reaction mixture to room temperature.

- Transfer the mixture to a 500 mL separatory funnel containing 100 mL of cold deionized water.
- Add 100 mL of hexane to extract the ester. Shake the funnel vigorously, venting frequently.
- Allow the layers to separate and discard the lower aqueous layer.
- Wash the organic layer sequentially with 100 mL of 5% sodium bicarbonate solution (until the aqueous layer is basic to pH paper), 100 mL of deionized water, and 100 mL of brine.
- Drying and Solvent Removal:
 - Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the hexane.
- Purification:
 - Purify the crude **myristyl acetate** by vacuum distillation. Collect the fraction boiling at the appropriate temperature for **myristyl acetate**.

Determination of Physical Properties

Principle: DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the precise determination of melting point.^{[7][8][9][10]}

Procedure:

- Calibrate the DSC instrument using indium and zinc standards.
- Accurately weigh 5-10 mg of **myristyl acetate** into an aluminum DSC pan and seal it.
- Place the sample pan and an empty reference pan into the DSC cell.
- Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

- The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram.

Principle: The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Procedure (Distillation Method):

- Set up a simple distillation apparatus with a calibrated thermometer.
- Place a sample of **myristyl acetate** in the distillation flask with boiling chips.
- Heat the flask gently.
- Record the temperature at which the liquid begins to boil and the first drop of distillate is collected. This is the initial boiling point.
- Continue distillation and record the temperature range over which the majority of the sample distills.

Analytical Characterization

Principle: GC separates the components of a mixture, and MS provides structural information by analyzing the mass-to-charge ratio of fragmented ions.[\[1\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Procedure:

- Sample Preparation: Prepare a dilute solution of **myristyl acetate** in a suitable solvent (e.g., hexane).
- GC Conditions:
 - Injector Temperature: 250 °C
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 500.
- Analysis: Identify the peak corresponding to **myristyl acetate** by its retention time and compare the resulting mass spectrum with a reference spectrum.[\[1\]](#)

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.[\[18\]](#)[\[19\]](#)

Procedure:

- Obtain a background spectrum of the empty sample holder.
- Place a small drop of liquid **myristyl acetate** or a thin film of the solid on a salt plate (e.g., NaCl or KBr).
- Acquire the IR spectrum.
- Expected Absorptions:
 - Strong C=O stretch (ester): $\sim 1740\text{ cm}^{-1}$
 - C-O stretch: $\sim 1240\text{ cm}^{-1}$
 - C-H stretches (alkane): $\sim 2850\text{-}2960\text{ cm}^{-1}$

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.[\[1\]](#)

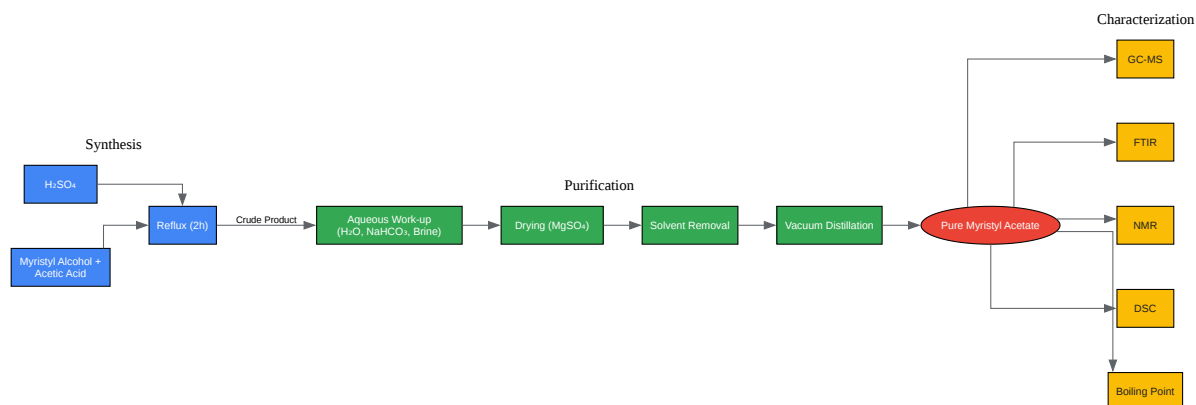
Procedure:

- Dissolve a small amount of **myristyl acetate** in a deuterated solvent (e.g., CDCl_3).
- Acquire ^1H and ^{13}C NMR spectra.

- Expected ^1H NMR Signals (in CDCl_3):
 - ~4.05 ppm (triplet, 2H, $-\text{O}-\text{CH}_2-$)
 - ~2.04 ppm (singlet, 3H, $-\text{C}(=\text{O})-\text{CH}_3$)
 - ~1.62 ppm (multiplet, 2H, $-\text{O}-\text{CH}_2-\text{CH}_2-$)
 - ~1.25 ppm (broad singlet, 22H, $-(\text{CH}_2)_{11}-$)
 - ~0.88 ppm (triplet, 3H, $-\text{CH}_3$)
- Expected ^{13}C NMR Signals (in CDCl_3):
 - ~171.1 ppm ($-\text{C}=\text{O}$)
 - ~64.6 ppm ($-\text{O}-\text{CH}_2-$)
 - ~31.9, 29.7, 29.6, 29.5, 29.3, 29.1, 28.6, 25.9, 22.7 ppm ($-(\text{CH}_2)_{12}-$)
 - ~21.0 ppm ($-\text{C}(=\text{O})-\text{CH}_3$)
 - ~14.1 ppm ($-\text{CH}_3$)

Workflow and Data Visualization

The following diagram illustrates the workflow for the synthesis and characterization of **myristyl acetate**.



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Caption: Workflow for the synthesis and characterization of **Myristyl Acetate**.

Applications in Research and Drug Development

Myristyl acetate serves as an emollient and skin conditioning agent in topical formulations.[3] In drug development, it can be utilized as an excipient, for example, as a lubricant in tablet manufacturing or as a component in drug delivery systems.[3] Its primary biological activity of note is as a sex pheromone for various insect species, which is an area of interest in pest management research.[20][21] There is no direct evidence to suggest its involvement in specific intracellular signaling pathways relevant to human drug development.

Safety and Handling

Myristyl acetate is generally considered to have low toxicity. However, standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses. Avoid contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).^[4]

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